molecular formula C25H25N3O B1228418 N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide

N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide

Cat. No. B1228418
M. Wt: 383.5 g/mol
InChI Key: JXQXXCHEVVHQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide is a member of indoles.

Scientific Research Applications

Synthesis and Transformations

  • Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been synthesized through reactions involving compounds like ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates and polyphosphoric acid. These compounds underwent further transformations, such as hydrolysis and decarboxylation, to produce benzamides like N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).

Antimicrobial and Antiproliferative Studies

  • N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown significant in vitro antibacterial and antifungal activities. Additionally, their antiproliferative activity against various cancer cell lines has been highlighted, marking them as potential leads in developing novel antiproliferative agents (Kumar et al., 2012).

Inhibition of Alkaline Phosphatase

  • Synthesized bi-heterocyclic benzamides, including variants with indole moieties, have been identified as potent inhibitors of alkaline phosphatase. This suggests their utility in medical applications related to bone and teeth calcification (Abbasi et al., 2019).

Allosteric Modulation of CB1

  • Indole-2-carboxamides have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research has helped identify structural requirements crucial for allosteric modulation, which could have implications in drug design targeting the CB1 receptor (Khurana et al., 2014).

Novel Syntheses and Applications

  • New benzamide derivatives, including those with indole structures, have been synthesized and found to inhibit nitric oxide production in microglia cells. Such compounds could have potential therapeutic applications in conditions associated with inflammation (Kim et al., 2009).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, a related group of compounds, have been studied for their cardiac electrophysiological activity. This research has implications for the development of drugs to treat cardiac arrhythmias (Morgan et al., 1990).

properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-28(2)20-14-12-18(13-15-20)22(16-27-25(29)19-8-4-3-5-9-19)23-17-26-24-11-7-6-10-21(23)24/h3-15,17,22,26H,16H2,1-2H3,(H,27,29)

InChI Key

JXQXXCHEVVHQBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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